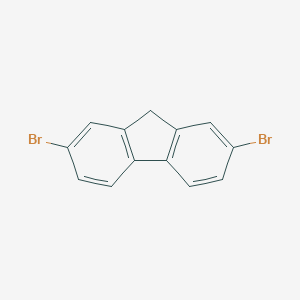

2,7-Dibromofluorene

Cat. No. B093635

Key on ui cas rn:

16433-88-8

M. Wt: 324.01 g/mol

InChI Key: AVXFJPFSWLMKSG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08535974B2

Procedure details

To a 2-liter three-neck round bottom flask was added anhydrous toluene (1000 mL) by cannula. 2,7-dibromofluorene (50.0 g) was added to this flask, then stirred until all dissolved. N-phenyl-1-naphthylamine (81.14 g) was then added. The reaction vessel was purged with a strong nitrogen flow for 30 minutes, followed by the addition of sodium tert-butoxide (44.5 g) by funnel. Tris(dibenzylideneacetone)dipalladium(0) (5.65 g) was added to the reaction. Tri-tert-butyl phosphine (3.75 g) in anhydrous toluene (20 mL) was added via syringe. The reaction was heated to reflux for 2 hours and reaction completion was confirmed by thin-layer chromatography. The vessel was removed from heat and allowed to cool to room temperature. The reaction solution was filtered through a celite/silica gel plug and solvent was then removed by rotary evaporation. The crude material was initially purified by flash chromatography, followed by sublimation to yield NMR pure product.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[C:16]1([NH:22][C:23]2[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[C:23]1([N:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:2]2[CH:14]=[CH:13][C:12]3[C:11]4[C:6](=[CH:7][C:8]([N:22]([C:23]5[C:32]6[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=6)[CH:26]=[CH:25][CH:24]=5)[C:16]5[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=5)=[CH:9][CH:10]=4)[CH2:5][C:4]=3[CH:3]=2)[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br

|

Step Two

|

Name

|

|

|

Quantity

|

81.14 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=CC2=CC=CC=C12

|

Step Three

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred until all dissolved

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction vessel was purged with a strong nitrogen flow for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

followed by the addition of sodium tert-butoxide (44.5 g) by funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tris(dibenzylideneacetone)dipalladium(0) (5.65 g) was added to the reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Tri-tert-butyl phosphine (3.75 g) in anhydrous toluene (20 mL) was added via syringe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction completion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vessel was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

from heat

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction solution was filtered through a celite/silica gel plug and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then removed by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was initially purified by flash chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield NMR pure product

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)N(C1=CC=2CC3=CC(=CC=C3C2C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C12)C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |